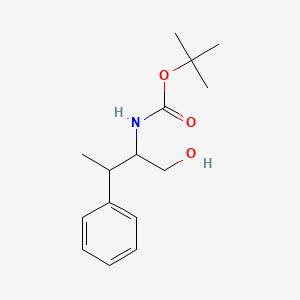

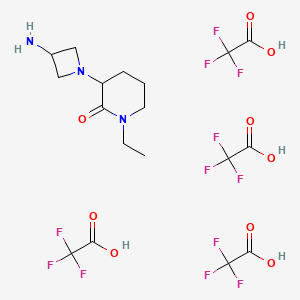

![molecular formula C16H21NO4S B2709781 3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine CAS No. 1311995-46-6](/img/structure/B2709781.png)

3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons in the brain and has been used to study the role of the noradrenergic system in various physiological and pathological conditions.

Wissenschaftliche Forschungsanwendungen

Thermal Cyclization and Cascade Reactions

A study by Alajarín et al. (2013) explored thermal cyclization processes involving phenylallenes containing ortho-1,3-dioxolan-2-yl groups. This research highlights the synthetic utility of 1,3-dioxolane in facilitating cascade reactions initiated by 1,5-hydride shifts, leading to the formation of complex naphthalene derivatives. The presence of electron-withdrawing groups, such as sulfonyl substituents, was found to accelerate these processes, underscoring the role of 1,3-dioxolane in enhancing reaction efficiency and selectivity. This study not only showcases the chemical versatility of compounds with 1,3-dioxolane and sulfonyl functionalities but also opens up pathways for synthesizing naphtho-fused heterocycles, which are valuable in medicinal chemistry and material science Alajarín et al., 2013.

Catalytic Decarboxylative Radical Sulfonylation

Research by He et al. (2020) introduced a novel catalytic approach for the radical sulfonylation of aliphatic carboxylic acids, presenting a redox-neutral protocol that allows for the synthesis of sulfones, a key structural motif in many pharmaceuticals and agrochemicals. This method leverages visible light catalysis and demonstrates broad substrate scope and functional group compatibility. The ability to perform late-stage modification of complex natural products, including the synthesis of sulfones like those related to bicalutamide, an anti-prostate cancer drug, highlights the potential of sulfonyl-containing compounds in drug development and synthetic organic chemistry He et al., 2020.

Asymmetric Dihydroxylation and Stereoselective Synthesis

The work by McLaughlin and Evans (2010) focused on the asymmetric dihydroxylation of vinyl sulfones, leading to the stereoselective synthesis of significant bioactive molecules such as febrifugine and halofuginone. This approach showcases the applicability of sulfone chemistry in constructing enantiomerically enriched scaffolds, underscoring the role of sulfonyl groups in enabling key synthetic transformations for the development of antimalarial and antiangiogenic agents McLaughlin & Evans, 2010.

Sulfonating Agents and Amine Synthesis

Sakamoto et al. (2006) introduced a new sulfonating agent, 2-(1,3-dioxan-2-yl)ethylsulfonyl chloride, for the efficient sulfonation of amines. This research demonstrates the versatility of the Dios group in amine synthesis, offering a stable and easily removable protecting group that facilitates subsequent alkylation under mild conditions. Such advancements in amine functionalization techniques are crucial for the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals Sakamoto et al., 2006.

Eigenschaften

IUPAC Name |

3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c18-22(19,12-8-14-5-2-1-3-6-14)17-9-4-7-15(13-17)16-20-10-11-21-16/h1-3,5-6,8,12,15-16H,4,7,9-11,13H2/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVWWZCTLSRKTB-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dioxolan-2-yl)-1-(2-phenylethenesulfonyl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2709699.png)

![(3E)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2709700.png)

![N-(2,4-difluorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2709706.png)

![Methyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2709708.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2709714.png)

![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/no-structure.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2709718.png)

![isopropyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2709719.png)